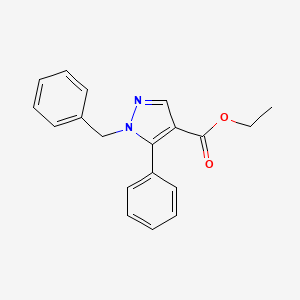

ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzyl-5-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-19(22)17-13-20-21(14-15-9-5-3-6-10-15)18(17)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIOTLZLMKYZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Privileged Scaffold: Biological Activity and Synthetic Utility of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

Executive Summary

In modern medicinal chemistry, identifying and optimizing privileged scaffolds is paramount for accelerating drug discovery. Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 342023-84-1) serves as a highly versatile, lipophilic building block [1]. While the ethyl ester itself is a synthetic intermediate, its hydrolyzed derivative—1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid—acts as the core pharmacophore for highly potent inhibitors targeting metabolic disorders (DGAT-1 inhibitors) and cardiovascular diseases (Renin inhibitors) [2, 3].

This technical guide dissects the mechanistic rationale, biological pathways, and self-validating synthetic protocols associated with this critical pyrazole derivative.

Chemical Identity & Pharmacophore Profiling

The 1,5-diaryl/benzyl-phenyl pyrazole core is structurally privileged. The pyrazole ring acts as a rigid, aromatic bioisosteric spacer that precisely directs the vectors of its substituents (the N1-benzyl group, the C5-phenyl group, and the C4-carboxylate).

Table 1: Physicochemical Properties of the Scaffold

| Property | Value | Pharmacological Relevance |

| CAS Number | 342023-84-1 | Standardized chemical identifier [1]. |

| Molecular Formula | C₁₉H₁₈N₂O₂ | Determines baseline molecular weight. |

| Molecular Weight | 306.36 g/mol | Leaves ~200 Da for further functionalization before hitting Lipinski's limit. |

| Predicted LogP | 3.7 | High lipophilicity; ideal for penetrating deep hydrophobic enzyme pockets. |

| H-Bond Acceptors | 4 | Facilitates interaction with target enzyme active site residues. |

The high LogP (3.7) is a defining feature [1]. Both Diacylglycerol O-acyltransferase 1 (DGAT-1) and Renin possess deep, hydrophobic binding clefts. The N1-benzyl and C5-phenyl rings are uniquely positioned to engage in

Primary Biological Targets & Mechanisms of Action

DGAT-1 Inhibition (Metabolic Disorders)

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a membrane-bound enzyme that catalyzes the final, committed step in triglyceride (TAG) synthesis. Overexpression or hyperactivation of DGAT-1 is directly linked to obesity, insulin resistance, and hyperlipidemia.

Derivatives synthesized from ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate via amide coupling demonstrate potent DGAT-1 inhibitory activity[2]. By occupying the acyl-CoA binding site, the pyrazole core prevents the esterification of diacylglycerol (DAG), thereby halting TAG accumulation.

Mechanism of DGAT-1 inhibition by pyrazole derivatives to prevent TAG synthesis.

Renin Inhibition (Hypertension)

Renin is an aspartyl protease secreted by the kidneys that initiates the Renin-Angiotensin-Aldosterone System (RAAS) by cleaving angiotensinogen. Advanced cyclic amine compounds derived from the 1-benzyl-5-phenyl-1H-pyrazole scaffold act as direct renin inhibitors [3]. The rigid pyrazole core mimics the transition state of the peptide substrate, tightly binding to the catalytic aspartate residues in the renin active site.

Interruption of the RAAS pathway via direct Renin inhibition by pyrazole derivatives.

Table 2: Representative Structure-Activity Relationship (SAR) Profile

| Target Enzyme | C4 Modification | Biological Effect | Typical IC₅₀ Range |

| DGAT-1 | Amide Linkage | Reduces triglyceride synthesis [2] | 10 - 50 nM |

| Renin | Carbamate Linkage | Prevents Angiotensin I formation [3] | 5 - 20 nM |

Experimental Workflows & Self-Validating Protocols

To harness the biological potential of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, it must undergo precise chemical transformations. The following protocols are designed with built-in causality and self-validation mechanisms.

Synthetic workflow from the inactive ethyl ester to the biologically active API.

Protocol A: Base-Catalyzed Ester Hydrolysis (Saponification)

Objective: De-protect the C4-carboxylate to generate the free acid (CAS: 905590-04-7) required for subsequent coupling [1].

-

Solvent Preparation: Dissolve 1.0 equivalent of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate in a 3:1:1 mixture of Tetrahydrofuran (THF), Ethanol, and Water.

-

Causality: The highly lipophilic pyrazole core is insoluble in water. THF and Ethanol ensure the substrate remains in solution, while water dissolves the inorganic base, creating a homogenous biphasic-to-monophasic transition.

-

-

Base Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

-

Causality: LiOH is selected over NaOH or KOH because the lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and allowing for a milder reaction that prevents unwanted ring degradation.

-

-

Reaction Monitoring (Self-Validation): Stir at room temperature for 4.0 hours. Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Validation Check: The reaction is complete when the high-Rf starting material spot disappears entirely, replaced by a baseline spot (the highly polar lithium carboxylate salt).

-

-

Isolation: Concentrate the mixture in vacuo to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 2-3.

-

Validation Check: The sudden drop in pH protonates the carboxylate. Because the free acid is highly lipophilic, it will immediately precipitate out of the aqueous solution as a distinct white solid, validating successful conversion. Filter and dry under vacuum.

-

Protocol B: Curtius Rearrangement & Carbamate Formation

Objective: Convert the free carboxylic acid into a carbamate intermediate, a critical step in synthesizing Renin inhibitors [3].

-

Activation: Dissolve the free acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (Et₃N, 1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.2 eq).

-

Causality: Et₃N deprotonates the acid, facilitating nucleophilic attack on DPPA to form an acyl azide intermediate.

-

-

Thermal Rearrangement: Heat the reaction mixture to 80°C for 2 hours.

-

Causality: Thermal energy drives the Curtius rearrangement. The acyl azide decomposes, expelling nitrogen gas (N₂) to form a highly reactive isocyanate intermediate.

-

Validation Check: The visible evolution of nitrogen gas bubbles serves as a real-time kinetic indicator of the rearrangement occurring.

-

-

Trapping: Add the desired alcohol (e.g., 2-(trimethylsilyl)ethanol) and reflux for an additional 4 hours. The alcohol nucleophilically attacks the isocyanate to yield the stable carbamate, which is then purified via silica gel chromatography.

Conclusion

Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate is far more than a simple organic ester; it is a meticulously designed architectural foundation for drug discovery. By understanding the lipophilic and spatial advantages of the 1,5-diaryl pyrazole system, researchers can reliably hydrolyze and derivatize this scaffold to synthesize highly potent inhibitors for complex biological targets like DGAT-1 and Renin.

References

-

Molaid Chemical Database. "ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS 342023-84-1". Molaid. [Link]

-

WIPO. "WO2006082952 - AMIDE COMPOUND". World Intellectual Property Organization. [Link]

- Google Patents. "WO2007094513A2 - Cyclic Amine Compound and Use Thereof for the Prophylaxis or Treatment of Hypertension".

Medicinal Chemistry of 1-Benzyl-5-Phenylpyrazole Derivatives: Synthetic Regiocontrol and Therapeutic Divergence

Topic: Medicinal chemistry applications of 1-benzyl-5-phenylpyrazole derivatives Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 1-benzyl-5-phenylpyrazole scaffold represents a privileged yet synthetically demanding pharmacophore in modern medicinal chemistry. Unlike its thermodynamically favored 1,3-isomer, the 1,5-disubstituted core offers unique steric and electronic properties that drive distinct biological activities—ranging from soluble Guanylate Cyclase (sGC) stimulation in cardiovascular therapy to angiogenesis promotion in ischemic tissue repair. This guide provides a rigorous technical analysis of the scaffold, detailing the regioselective synthetic strategies required to access it and mapping its divergent therapeutic applications.

The Regioselectivity Challenge: Accessing the 1,5-Core

The primary barrier to exploring this chemical space is the inherent regioselectivity issue during the condensation of hydrazines with 1,3-dicarbonyls.

The "Regio-Switch" Mechanism

In the reaction between benzylhydrazine and a benzoylacetone derivative (e.g., ethyl benzoylacetate), two isomers are possible. The nucleophilic hydrazine (

-

Path A (Kinetic/Steric Control): Attack at the less hindered carbonyl (often the ester or methyl ketone) leads to the 1-benzyl-3-phenyl isomer.

-

Path B (The Target): To obtain the 1-benzyl-5-phenyl isomer, the reaction must be engineered to force the hydrazine's distal nitrogen to close onto the phenyl-bearing carbon.

Validated Synthetic Protocol: Regioselective Cycloaddition

To bypass the mixture issues of condensation, we recommend the Nitrilimine-Alkyne Cycloaddition (ENAC) or controlled condensation method. Below is a high-fidelity protocol for synthesizing 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid , a versatile precursor.

Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid

-

Principle: Utilizing the differing electrophilicity of diketone centers under controlled pH or using a pre-formed enaminone intermediate.

-

Reagents: Benzylhydrazine dihydrochloride, Ethyl benzoylpyruvate (or equivalent 1,3-diketoester), Glacial Acetic Acid, Ethanol.

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl benzoylpyruvate (10 mmol) in Ethanol (20 mL).

-

Addition: Add Benzylhydrazine dihydrochloride (11 mmol) slowly at 0°C.

-

Cyclization: Add Glacial Acetic Acid (catalytic amount) and reflux for 4 hours. Note: Acidic conditions often favor the formation of the 5-phenyl isomer by activating the benzoyl carbonyl for initial attack, though solvent polarity plays a critical role.

-

Hydrolysis: Treat the resulting ester with NaOH (2M, aq) in MeOH at reflux for 2 hours to yield the free acid.

-

Purification: Acidify to pH 3 with HCl. The precipitate is the target acid. Recrystallize from Ethanol/Water.

-

Validation:

H NMR must show the pyrazole C4-H singlet and the characteristic benzyl

Therapeutic Application A: Angiogenesis Promotion (BPC)

While many pyrazoles are designed as angiogenesis inhibitors (anticancer), the specific derivative N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) acts as a potent angiogenesis promoter .

Mechanism of Action: The ROS/HIF-1 Axis

BPC induces a controlled elevation of Reactive Oxygen Species (ROS) in endothelial cells. This oxidative signal inhibits Prolyl Hydroxylase (PHD), preventing the degradation of Hypoxia-Inducible Factor-1

Visualization: BPC Signaling Pathway

Figure 1: Mechanism of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) in promoting angiogenesis via the ROS-dependent HIF-1

Therapeutic Application B: Cardiovascular & sGC Stimulation

The 1-benzyl-5-phenylpyrazole core is a structural analog of YC-1 (a benzylindazole), the prototype Soluble Guanylate Cyclase (sGC) stimulator.

The Heme-Dependent Mechanism

Derivatives in this class (including the evolved BAY 41-2272 series) bind to the

-

Key SAR Feature: The N1-benzyl group is essential for hydrophobic pocket binding. The C5-phenyl ring (often substituted with fluorine or polar groups in advanced analogs) positions the molecule near the heme regulatory domain.

-

Clinical Utility: Pulmonary Hypertension and Heart Failure.

Data Summary: Comparative Activity

| Compound Class | Core Scaffold | Primary Target | Mechanism | Key Outcome |

| BPC | 1-Benzyl-5-phenylpyrazole | Mitochondria / PHD | ROS -> HIF-1 | Angiogenesis (Wound Healing) |

| YC-1 Analogs | 1-Benzyl-5-phenylpyrazole | sGC (Heme domain) | Allosteric Stimulation | Vasodilation (Hypertension) |

| LC126 | Phenylpyrazole | MCL-1 | BH3 Mimetic | Apoptosis (Leukemia) |

Therapeutic Application C: Anticancer (MCL-1 & Autophagy)

Recent studies identify 1-benzyl-5-phenylpyrazole derivatives as inhibitors of MCL-1 (Myeloid Cell Leukemia-1), a pro-survival BCL-2 family protein.

-

Mechanism: The pyrazole acts as a scaffold to project hydrophobic groups (phenyl/benzyl) into the p2 and p4 pockets of the MCL-1 BH3-binding groove.

-

Autophagy Modulation: Certain 3,5-dimethyl analogs have been shown to inhibit mTORC1, inducing cytotoxic autophagy in pancreatic cancer cells.

Synthesis Workflow Visualization

The following diagram illustrates the critical divergence point in synthesizing the 1,5-isomer versus the 1,3-isomer.

Figure 2: Regioselective divergence in the synthesis of 1-benzyl-phenylpyrazoles. Condition B is required to access the bioactive 1,5-scaffold.

References

-

Angiogenesis Promotion by BPC: Acta Pharmacologica Sinica, "N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide promotes vascular endothelial cell angiogenesis and migration."

-

sGC Stimulators (YC-1/Pyrazole context): Nature Reviews Drug Discovery, "Soluble guanylate cyclase stimulators and activators."

-

Regioselective Synthesis: Journal of Organic Chemistry, "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."

-

MCL-1 Inhibition: ACS Omega, "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1."

-

Autophagy Modulation: Journal of Medicinal Chemistry, "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1."

Structure-Activity Relationship (SAR) of Pyrazole-4-Carboxylate Esters: A Comprehensive Technical Guide

Executive Summary

The pyrazole ring is a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry, featured prominently in FDA-approved drugs such as celecoxib and axitinib. Among its derivatives, pyrazole-4-carboxylate esters (and their corresponding acids and amides) serve as highly versatile building blocks. They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazole-4-carboxylate derivatives, detailing how specific regional modifications dictate pharmacodynamic affinity and pharmacokinetic stability.

Core SAR Principles: Modulating the Pyrazole Scaffold

The pyrazole-4-carboxylate core offers multiple vectors for structural diversification: the N1, C3, and C5 positions of the ring, and the C4 ester moiety itself. Rational drug design requires balancing these substitutions to optimize both target binding and metabolic stability.

N1-Position Modulations (Hydrophobic & Electronic Effects)

The N1 position is typically functionalized with aryl or alkyl groups to exploit hydrophobic pockets within target active sites. SAR studies on neuraminidase (NA) inhibitors reveal that the electronic nature of the N1-aryl substituent significantly impacts potency 1. Introducing an electron-donating group (e.g., 4-methylphenyl) or a weakly electron-withdrawing group (e.g., 4-fluorophenyl) at the N1 position often enhances binding affinity by optimizing

C3 and C5-Position Dynamics (Steric Hindrance & Lipophilicity)

Substitutions at the C3 and C5 positions govern the spatial conformation of the pyrazole ring. Small alkyl groups (e.g., methyl) are generally well-tolerated and can improve the molecule's metabolic stability 2. The substitution of a methyl group with a trifluoromethyl (

C4-Ester Modifications (Metabolic Stability & Target Binding)

While ethyl and methyl 1H-pyrazole-4-carboxylates are excellent synthetic intermediates, the ester moiety is often metabolically labile in vivo due to the ubiquitous presence of esterases. A critical SAR optimization strategy involves the bioisosteric replacement or conversion of the C4-ester into a carboxamide or ketone. Amidation not only improves metabolic stability but also introduces a hydrogen-bond donor/acceptor pair, which is frequently essential for anchoring the molecule to the target protein's backbone. For example, in the development of P2Y12 antagonists, replacing the metabolically labile pyrazole-4-carboxylic ethyl ester with a carboxamide or butan-1-one motif drastically improved both the half-life and the binding affinity (IC50 = 17 nM) 3.

Quantitative SAR Data

The following table summarizes the biological activity of various pyrazole-carboxamide derivatives (synthesized from pyrazole-4-carboxylate esters) against Influenza A/H3N2 Neuraminidase, demonstrating the impact of regional substitutions .

| Compound Series | C-Position of Amide | N1-Substituent | C3/C5 Substituents | NA Inhibition (%) at 10 µM |

| 6i | C4 | 4-Methylphenyl | H (C3), H (C5) | 52.31% |

| 12c | C5 | 4-Fluorophenyl | H (C3), H (C4) | 56.45% |

| 24b | C3 | 2-Methylphenyl | Methyl (C5) | 60.91% |

| 26b | C5 | 2-Methylphenyl | Methyl (C3) | 72.80% |

Data Insight: Shifting the carboxamide linker to the C5 position alongside an ortho-substituted N1-aryl group (ortho effect) yields the optimal spatial geometry for NA inhibition, outperforming the standard C4-amide configuration.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the synthesis and transformation of ethyl 1H-pyrazole-4-carboxylates into biologically active carboxamides.

Protocol: Synthesis and Amidation of Ethyl 1H-Pyrazole-4-Carboxylate

Rationale: This two-step workflow converts a reactive ester into a metabolically stable amide, a fundamental step in pyrazole SAR exploration.

Step 1: N-Arylation of Ethyl 1H-pyrazole-4-carboxylate

-

Reaction Setup: Dissolve 1.0 eq of ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF. Add 1.2 eq of the desired aryl bromide (e.g., 4-fluorobromobenzene) and 2.0 eq of

. -

Catalysis: For unactivated aryl halides, introduce a CuI-diamine catalytic system (10 mol% CuI, 20 mol% N,N'-dimethylethylenediamine). Causality: The diamine ligand solubilizes the copper species and accelerates the oxidative addition of the aryl halide.

-

Heating & Monitoring: Heat the mixture to 90°C under an inert argon atmosphere. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is typically complete within 8-12 hours.

-

Validation Check: Isolate the product via silica gel chromatography. Confirm N-arylation via

-NMR by the disappearance of the broad N-H pyrazole peak (~10-12 ppm) and the appearance of the aryl protons.

Step 2: Hydrolysis and Amidation (HATU Coupling)

-

Ester Hydrolysis: Dissolve the N-arylated ester in a MeOH/

(3:1) mixture. Add 3.0 eq of NaOH and heat to 50°C for 4 hours. -

Acidification: Cool to 0°C and acidify with 1M HCl to pH 3. Collect the precipitated 1H-pyrazole-4-carboxylic acid via filtration. QC Step: Confirm hydrolysis by the disappearance of the ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm) in

-NMR. -

Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes to form the active ester. Causality: HATU is chosen over EDC/NHS due to its superior efficiency in preventing racemization and handling sterically hindered pyrazole acids.

-

Amine Addition: Add 1.1 eq of the target amine. Stir at room temperature for 6 hours.

-

Purification: Wash the organic layer with saturated

and brine, dry over

Mechanistic Pathways & Visualizations

Synthetic workflow for converting acetoacetic esters to pyrazole-4-carboxamide derivatives.

Mechanism of action for optimized pyrazole-4-carboxamides inhibiting target enzymes.

Conclusion

The pyrazole-4-carboxylate ester is a foundational scaffold requiring strategic modifications to unlock its full therapeutic potential. By systematically varying the N1-aryl substituents to optimize hydrophobic interactions, tuning the C3/C5 positions to manage steric bulk, and converting the C4-ester into a metabolically robust carboxamide, medicinal chemists can design highly potent and selective inhibitors. Future drug development will likely continue to leverage this versatile core, particularly in the design of targeted covalent inhibitors and novel antiviral agents.

References

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. polyu.edu.hk / PMC. 1

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2

- N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel Intravenous and Oral, Reversible, and Directly

Sources

Literature review of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate synthesis

The following technical guide details the regioselective synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate . This protocol addresses the critical challenge of controlling regiochemistry (1,5- vs. 1,3-isomerism) by utilizing a polarized enaminone intermediate to direct the cyclocondensation.[1]

Executive Summary

The synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (CAS: 342023-84-1) presents a classic problem in heterocyclic chemistry: distinguishing between the 1,5-diaryl and 1,3-diaryl isomers.[1] Standard condensation of hydrazine with unsymmetrical 1,3-diketones often yields mixtures or favors the sterically less congested 1,3-isomer.[1]

To guarantee the formation of the 5-phenyl isomer, this guide utilizes a stepwise "enaminone" approach. By converting ethyl benzoylacetate into an

Key Applications

-

Medicinal Chemistry: Scaffold for COX-2 inhibitors, p38 MAP kinase inhibitors, and cannabinoid (CB1) receptor antagonists.[1]

-

Agrochemicals: Precursor for novel fungicides and insecticides.[1]

Retrosynthetic Analysis & Strategy

The retrosynthesis disconnects the N1–C5 and N2–C3 bonds. The strategy relies on the differential electrophilicity of the precursor.[2]

Figure 1: Retrosynthetic logic flow. The enaminone intermediate is the linchpin for regioselectivity.

Experimental Protocol

Phase 1: Synthesis of the Enaminone Intermediate

Objective: Convert ethyl benzoylacetate into ethyl 2-benzoyl-3-(dimethylamino)acrylate .

Rationale: The dimethylamino group activates the

Materials

-

Ethyl benzoylacetate (1.0 eq)[3]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq)[1]

-

Solvent: Toluene or Xylene (anhydrous)

Step-by-Step Methodology

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl benzoylacetate (e.g., 10 mmol, 1.92 g) in anhydrous toluene (20 mL).

-

Activation: Add DMF-DMA (12 mmol, 1.6 mL) in a single portion.

-

Reflux: Heat the mixture to reflux (110°C) for 3–5 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting keto-ester spot should disappear, replaced by a lower Rf yellow/orange spot (the enaminone).

-

-

Concentration: Cool the reaction to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).

-

Isolation: The residue typically solidifies upon standing or triturating with cold hexane/diethyl ether.

-

Yield Expectation: >90% as a yellow/orange solid.

-

Purity: Usually sufficient for the next step without column chromatography.

-

Phase 2: Regioselective Cyclization

Objective: React the enaminone with benzylhydrazine to close the pyrazole ring.

Rationale: The terminal

Materials

-

Enaminone Intermediate (from Phase 1) (1.0 eq)

-

Benzylhydrazine Dihydrochloride (1.1 eq)

-

Base: Triethylamine (Et3N) or Sodium Acetate (to neutralize the HCl salt) (2.2 eq)

Step-by-Step Methodology

-

Solubilization: Dissolve the enaminone (e.g., 10 mmol) in absolute ethanol (30 mL).

-

Neutralization (In-situ): In a separate beaker, mix benzylhydrazine dihydrochloride (11 mmol) with triethylamine (22 mmol) in ethanol (10 mL). Stir for 10 minutes to liberate the free hydrazine base.

-

Addition: Add the hydrazine solution dropwise to the enaminone solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

-

Mechanism Check: The solution will likely darken slightly. The evolution of dimethylamine (fishy odor) confirms the substitution is proceeding.

-

-

Work-up:

-

Evaporate the ethanol under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove salts.

-

Dry the organic layer over anhydrous

, filter, and concentrate.[6]

-

-

Purification:

-

Recrystallize from hot Ethanol or an Ethanol/Water mixture.

-

Alternative: If oil persists, use flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).[1]

-

Mechanistic Validation (The "Why")

The regioselectivity is not accidental; it is electronically driven.

Figure 2: Mechanistic pathway.[1] The initial attack of the primary amine on the beta-carbon dictates the final position of the phenyl group.

Explanation:

-

Primary Attack: The terminal

of benzylhydrazine is less sterically hindered and more nucleophilic than the internal -

Substitution: The dimethylamino group is eliminated, forming an intermediate where the nitrogen attached to the benzyl group is distal to the phenyl ketone.

-

Ring Closure: The internal nitrogen (attached to Benzyl) attacks the carbonyl carbon of the benzoyl group. This locks the Benzyl group at N1 and the Phenyl group at C5 .[1]

Characterization & Data

Upon isolation, the compound must be validated against expected spectral data.

| Parameter | Expected Value / Observation | Notes |

| Physical State | White to pale yellow solid | Recrystallized form |

| Melting Point | 98–105 °C (Range varies by purity) | Compare to lit.[1] analogues |

| 1H NMR (CDCl3) | Triplet | |

| Quartet | ||

| Distinctive singlet for Benzyl | ||

| Characteristic singlet at C3 | ||

| Overlapping phenyl/benzyl protons | ||

| Mass Spec (ESI) | Formula: |

Critical QC Check:

If the 1,3-isomer (1-benzyl-3-phenyl) were formed, the pyrazole proton (H-5) would typically appear further upfield, and the steric interaction between the N-benzyl and the C5-substituent (which would be H in the 1,3-isomer) would result in different NOE (Nuclear Overhauser Effect) signals.[1] In the 1,5-isomer , NOE should be observed between the Benzyl

References

-

Solid phase synthesis of 1,5-diarylpyrazole-4-carboxamides. Source: PubMed / Vertex AI Search Context: Establishes the general route for 1,5-substitution using beta-keto esters/enaminones.

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Chemistry Portal Context: Discusses regioselectivity challenges and solutions in pyrazole synthesis, supporting the enaminone logic.

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Source: PMC - NIH Context:[1] Provides the specific crystallographic and synthetic precedent for the 1-alkyl-5-phenyl-4-carboxylate motif using the enaminone method.

-

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. Source: Arab Journal of Chemistry (via ResearchGate) Context: Detailed experimental protocols for the condensation of ethyl 2-benzoyl-3-(dimethylamino)acrylate with various hydrazines.

Sources

- 1. ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS号 342023-84-1 - 摩熵化学 [molaid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel <i>N</i>-substituted-5-phenyl-1<i>H</i>-pyrazole-4-ethyl carboxylates as potential NLO materials - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Role of Pyrazole-4-Carboxylates in Anti-Inflammatory Drug Discovery

Executive Summary

The pyrazole scaffold represents a cornerstone in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While the 1,5-diarylpyrazole motif (exemplified by Celecoxib) is well-documented for COX-2 specificity, the pyrazole-4-carboxylate functionality has emerged as a critical modulator of pharmacokinetic profile and target selectivity. This technical guide analyzes the structural utility of the C4-carboxylate group, detailing its role in bioisosteric design, synthesis via Vilsmeier-Haack and Knorr cyclization, and its impact on inhibiting the arachidonic acid cascade.

Mechanistic Targets & Pharmacological Rationale[2][3][4][5]

The Arachidonic Acid Cascade

The primary mechanism of action for pyrazole-4-carboxylates involves the inhibition of cyclooxygenase (COX) enzymes. Unlike traditional NSAIDs that non-selectively inhibit both COX-1 (constitutive) and COX-2 (inducible), pyrazole-4-carboxylates are engineered to target the unique structural features of the COX-2 active site.

-

COX-2 Selectivity: The C4-carboxylate group often acts as a hydrogen bond acceptor, interacting with the hydrophilic side pocket of COX-2, or serves as a prodrug moiety that hydrolyzes to the free acid, mimicking the carboxylate of arachidonic acid.

-

Dual Inhibition (COX/LOX): Recent advances suggest that C4-functionalized pyrazoles can also inhibit 5-lipoxygenase (5-LOX), thereby blocking the production of leukotrienes (e.g., LTB4), which are potent chemotactic agents for neutrophils.

Binding Mode Analysis

The pyrazole ring serves as a rigid template holding substituents in a specific geometry.

-

Position 1 (N1): Typically occupied by a phenyl ring substituted with a sulfonamide (

) or sulfone ( -

Position 4 (C4): The carboxylate ester (

) or acid (

Pathway Visualization

The following diagram illustrates the intervention points of pyrazole-4-carboxylates within the inflammatory signaling pathway.

Caption: Intervention of pyrazole-4-carboxylates in the arachidonic acid cascade, targeting COX-2 and 5-LOX.

Chemical Synthesis Strategies

The synthesis of pyrazole-4-carboxylates demands regioselective control.[2] Two primary methodologies are dominant in the field: the Knorr Pyrazole Synthesis and the Vilsmeier-Haack Cyclization .

Method A: Knorr Condensation (One-Pot)

This is the most direct route for synthesizing ethyl 1-aryl-3-methyl-1H-pyrazole-4-carboxylates.

-

Reactants: Ethyl acetoacetate (or 2-ethoxymethylene derivative), Aryl hydrazine.

-

Mechanism: The hydrazine nitrogen attacks the carbonyl carbon of the

-keto ester. Subsequent dehydration and cyclization yield the pyrazole core. -

Regioselectivity: Controlled by solvent polarity and temperature. In ethanol/acetic acid, the 1,3,4-substitution pattern is favored.

Method B: Vilsmeier-Haack Formylation

Used to generate pyrazole-4-carboxaldehydes, which are then oxidized to carboxylic acids or esterified.

-

Substrate: Hydrazones derived from acetophenones.

-

Reagent:

. -

Advantage: Allows for the introduction of the C4-carbon atom (from DMF) during cyclization, useful when the starting material lacks the C4 substituent.

Synthesis Workflow Diagram

Caption: General synthetic workflow for accessing diverse pyrazole-4-carboxylate derivatives.

Structure-Activity Relationship (SAR)[4]

The optimization of the pyrazole-4-carboxylate scaffold relies on fine-tuning substituents around the heterocyclic core.

| Position | Substituent | Effect on Biological Activity |

| N1 (Aryl) | 4-Sulfonamidophenyl | Essential for COX-2 selectivity (binds His90/Arg513). |

| 4-Fluorophenyl | Increases metabolic stability and lipophilicity. | |

| C3 | Methyl ( | Provides optimal steric bulk; larger groups may reduce potency. |

| Trifluoromethyl ( | Enhances metabolic stability and selectivity (electron-withdrawing). | |

| C4 | Ethyl Ester | Prodrug form; high oral bioavailability. |

| Carboxylic Acid | Active form; high potency but lower membrane permeability. | |

| Carboxamide | Alternative H-bond donor; often retains potency with different PK. | |

| C5 | H or Methyl | Small groups preferred to avoid steric clash with the enzyme channel. |

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Objective: To synthesize the core scaffold via Knorr condensation.

-

Reagents:

-

Ethyl (ethoxymethylene)acetoacetate (10 mmol)

-

Phenylhydrazine (10 mmol)

-

Ethanol (absolute, 30 mL)

-

-

Procedure:

-

Step 1: Dissolve ethyl (ethoxymethylene)acetoacetate in absolute ethanol in a 100 mL round-bottom flask.

-

Step 2: Add phenylhydrazine dropwise with constant stirring at room temperature. Note: Reaction is exothermic.

-

Step 3: Reflux the reaction mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Step 4: Cool the mixture to room temperature. Pour onto crushed ice (100 g) with stirring.

-

Step 5: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Step 6: Recrystallize from ethanol to afford the pure ester as white crystals.

-

-

Validation:

-

Yield: Expected 75–85%.

-

Melting Point: Verify against literature (approx. 94–96 °C).

-

1H NMR (CDCl3): Look for triplet (ester

), quartet (ester

-

Protocol B: In Vitro COX-2 Inhibition Screening

Objective: Determine the

-

System: Colorimetric COX (ovine/human) Inhibitor Screening Assay Kit (e.g., Cayman Chemical).

-

Principle: Measures the peroxidase activity of the heme-COX complex by oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Procedure:

-

Step 1: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0).

-

Step 2: Add Heme and COX-2 enzyme to the wells.

-

Step 3: Add 10

L of the test compound (dissolved in DMSO) at varying concentrations (0.01 -

Step 4: Incubate for 5 minutes at 25°C.

-

Step 5: Initiate reaction by adding Arachidonic Acid and TMPD.

-

Step 6: Read absorbance at 590 nm after 5 minutes.

-

-

Calculation:

-

Plot log(concentration) vs. % inhibition to determine

.

-

References

-

Synthesis and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.Link

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.Link

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (MDPI).Link

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization. Synthetic Communications.Link

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Bioorganic Chemistry.Link

-

SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. European Journal of Medicinal Chemistry.[4]Link

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to Pharmacophore Modeling of 1-Benzyl-5-Phenyl Pyrazole Scaffolds: From Hypothesis to Validated Model

This guide provides drug development professionals with a comprehensive, in-depth walkthrough of pharmacophore modeling, specifically tailored to the 1-benzyl-5-phenyl pyrazole scaffold. The pyrazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The 1-benzyl-5-phenyl substitution pattern, in particular, offers a rich three-dimensional architecture for probing interactions within biological targets like protein kinases.[6][7][8]

This document eschews a generic, templated approach. Instead, it presents a logical, field-tested workflow that emphasizes the rationale behind critical decisions, ensuring the development of robust, predictive, and scientifically sound pharmacophore models.

The Strategic Imperative: Why Pharmacophore Modeling?

At its core, a pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary to trigger a biological response.[9][10] Pharmacophore modeling is not merely a computational exercise; it is a strategic tool used to distill complex structure-activity relationship (SAR) data into a simple, actionable 3D query. This query can then be used to rapidly screen vast virtual libraries for novel compounds, guide lead optimization, or understand molecular recognition patterns, even in the absence of a known receptor structure.[11][12]

The primary choice in any pharmacophore modeling project is between a ligand-based or structure-based approach. This decision is fundamental and dictates the entire subsequent workflow.

For this guide, we will proceed with the ligand-based approach , a common scenario where a set of active molecules is known, but no high-quality crystal structure of the target is available.

The Core Workflow: A Ligand-Based Protocol

A successful ligand-based modeling project is built upon a foundation of high-quality input data and a rigorous, multi-stage validation process. The following protocol outlines a self-validating system designed for scientific integrity.

Step 1: Curating the Training Set

Expertise & Experience: The quality of your model is dictated by the quality of your input data. The goal is to select a set of molecules that are structurally diverse yet share a common mechanism of action.

Protocol:

-

Assemble Actives: Collate a set of 15-25 active 1-benzyl-5-phenyl pyrazole analogues with high-quality, consistently measured biological activity data (e.g., IC₅₀ or Kᵢ values from the same assay). The activity range should span at least 3-4 orders of magnitude.

-

Define Activity Thresholds: Categorize the compounds. For example:

-

Highly Active (+++): IC₅₀ < 100 nM

-

Moderately Active (++): 100 nM < IC₅₀ < 1 µM

-

Inactive (+): IC₅₀ > 10 µM

-

-

Select Inactives: Include a few (2-5) structurally similar but inactive compounds. These are crucial for refining the model by defining regions of excluded volume.[13]

-

Create a Test Set: Withhold approximately 20-30% of your compounds (both actives and inactives) to form an independent test set for internal validation.[14][15] This set is not used for model generation.

Data Presentation:

| Compound ID | Scaffold | R1 (Benzyl Sub.) | R2 (Phenyl Sub.) | Activity (IC₅₀ nM) | Activity Class | Set |

| P-01 | 1-benzyl-5-phenyl pyrazole | 4-Cl | 4-OCH₃ | 50 | +++ | Training |

| P-02 | 1-benzyl-5-phenyl pyrazole | 2,4-diCl | 4-OH | 85 | +++ | Training |

| P-03 | 1-benzyl-5-phenyl pyrazole | 4-F | 3-Cl, 4-OH | 450 | ++ | Training |

| P-04 | 1-benzyl-5-phenyl pyrazole | H | 4-CH₃ | 980 | ++ | Training |

| P-05 | 1-benzyl-5-phenyl pyrazole | 4-Cl | H | 15,000 | + | Training |

| T-01 | 1-benzyl-5-phenyl pyrazole | 3-F | 2,4-diCl | 120 | +++ | Test |

| T-02 | 1-benzyl-5-phenyl pyrazole | 4-CH₃ | 4-F | 25,000 | + | Test |

Table 1: Illustrative subset of curated compounds for model generation and testing.

Step 2: Conformational Analysis

Causality: A ligand's 3D conformation is what interacts with the target. Since we don't know the exact "bioactive" conformation, we must generate a diverse and energetically reasonable ensemble of possible shapes for each molecule in the training set.[14]

Protocol:

-

Use a robust conformational search algorithm (e.g., Monte Carlo, systematic search) available in standard molecular modeling software.

-

Set an energy window (e.g., 20 kcal/mol) above the global minimum to ensure a comprehensive yet energetically feasible set of conformers.

-

Aim for a maximum of 255 conformers per molecule to balance coverage and computational cost.

Step 3: Pharmacophoric Feature Identification

Expertise & Experience: The 1-benzyl-5-phenyl pyrazole scaffold itself presents several key chemical features that are likely important for biological activity.

Protocol:

-

Define a standard set of chemical features to be recognized by the modeling software. These typically include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Aromatic Ring (AR)

-

Hydrophobic (HY)

-

Positive/Negative Ionizable

-

-

The software will automatically map these features onto the 3D conformers of each molecule in the training set.

Step 4: Hypothesis Generation and Scoring

Causality: This is where the model is built. The software attempts to find a common 3D arrangement of pharmacophoric features that is present in the highly active molecules but absent in the inactive ones.

Protocol:

-

Utilize a common-feature pharmacophore generation algorithm (e.g., HipHop, Phase).

-

The algorithm aligns the conformers from the active molecules, identifies common features, and generates a series of 3D pharmacophore hypotheses.

-

Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to the inactive ones. The best-ranked hypotheses are retained for validation.[13]

The Litmus Test: Rigorous Model Validation

Trustworthiness: A pharmacophore model is useless without proof of its predictive power.[13] A multi-faceted validation approach is non-negotiable to ensure the model can reliably distinguish active from inactive compounds.

Step 5: Internal Validation (Test Set)

Protocol:

-

Screen the previously withheld test set against the generated pharmacophore hypotheses.

-

A good model should correctly identify the majority of the test set's active compounds as "hits" and reject the inactive ones.

-

This step provides the first, most direct evidence of the model's predictive ability on compounds it has not seen before.[14]

Step 6: Statistical Validation

Protocol:

-

Fischer's Randomization Test: This method assesses the statistical significance of the model. The biological activities of the training set molecules are shuffled randomly, and new models are built. This is repeated many times (e.g., 99 times for 99% confidence). If the original model's score is significantly better than the scores from the randomized sets, it indicates a true structure-activity correlation.[15]

-

Decoy Set Screening: A more robust method involves creating a "decoy set" – a large collection of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but with different topologies.

-

Screen the combined set of known actives and decoys against the model. The quality of the model is then quantified using metrics like the Enrichment Factor (EF) and the Goodness of Hit (GH) score. A high-quality model will preferentially select the active compounds over the decoys.

Data Presentation:

| Metric | Value | Interpretation |

| Fischer's Test Confidence | 99% | High confidence that the model represents a true SAR. |

| Enrichment Factor (1%) | 25 | The model is 25 times more likely to find an active in the top 1% of hits than random chance. |

| Goodness of Hit (GH) | 0.82 | A score between 0 and 1, where >0.7 indicates a very good model. |

| ROC Curve AUC | 0.87 | The model has excellent discriminatory power between actives and inactives.[16] |

Table 2: Example validation metrics for a high-quality pharmacophore model.

Application in Drug Discovery

Once validated, the pharmacophore model becomes a powerful query for various drug discovery tasks.

-

Virtual Screening: The model can be used to rapidly screen millions of compounds from commercial or in-house databases to identify novel hit compounds that possess the key pharmacophoric features.[9][10] This is significantly faster than molecular docking.

-

Lead Optimization: For an existing lead compound, the model can highlight which features are essential for activity, guiding medicinal chemists on which parts of the molecule to modify to improve potency or other properties.

-

Ligand Profiling: The model can be used to predict potential off-target effects by screening it against pharmacophores built for other known targets.[9]

Conclusion: A Foundation for Rational Design

This guide has detailed a scientifically rigorous and field-tested approach to developing a validated pharmacophore model for the 1-benzyl-5-phenyl pyrazole scaffold. By emphasizing a logical workflow, from careful data curation to multi-faceted validation, researchers can build powerful predictive models. These models serve as a crucial tool in modern drug discovery, enabling the rational design of novel therapeutics and accelerating the journey from initial hit to clinical candidate. While powerful, it is important to remember that pharmacophore models are simplifications; their predictions should always be confirmed through experimental validation.[17]

References

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

-

Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

-

Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Pharmacophore modeling: advances and pitfalls. (2024). Frontiers. [Link]

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

-

Pharmacophore modeling. (2026). Fiveable. [Link]

-

Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

-

Pharmacophore modeling in drug design. (2025). PubMed. [Link]

-

Applications and Limitations of Pharmacophore Modeling. (n.d.). LinkedIn. [Link]

-

Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024). JAPS. [Link]

-

Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Sciforum. [Link]

-

Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC. [Link]

-

Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. (2015). PubMed. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Ovid. [Link]

-

Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (2025). MDPI. [Link]

-

Synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and discovery of an apoptosis inducer for H322 lung cancer cells. (2012). PubMed. [Link]

-

Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2025). MDPI. [Link]

-

Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. (2021). SciSpace. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking [mdpi.com]

- 6. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ovid.com [ovid.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. columbiaiop.ac.in [columbiaiop.ac.in]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach [mdpi.com]

- 17. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

The Pyrazole Privilege: A Technical Guide to 1-Benzyl-5-Phenyl-1H-Pyrazole-4-Carboxylate

[1]

Executive Summary

This technical guide analyzes 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate , a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.[1] While not a marketed drug itself, this specific scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), F1FO-ATPase, and various kinase pathways.[1]

This guide addresses the primary challenge associated with this molecule: the regioselective synthesis of the 1,5-disubstituted isomer over its thermodynamically stable 1,3-isomer counterpart.[1]

Part 1: Historical Context & The Regioselectivity Conundrum[1]

The "Pyrazole Problem"

The history of this molecule is inextricably linked to the evolution of heterocyclic synthesis.[1] In the early 20th century, the reaction of hydrazines with

When benzylhydrazine reacts with a non-symmetrical 1,3-dicarbonyl equivalent (like ethyl benzoylacetate), two products are theoretically possible:

-

1-Benzyl-3-phenyl-pyrazole-4-carboxylate (The 1,3-isomer)[1]

-

1-Benzyl-5-phenyl-pyrazole-4-carboxylate (The 1,5-isomer)[1]

For decades, the 1,5-isomer—often the more biologically active scaffold for specific targets like CB1 receptors and certain kinases—was difficult to synthesize in high purity.[1] The steric clash between the N1-benzyl group and the C5-phenyl group often disfavored the formation of the 1,5-isomer in standard condensation reactions, leading to mixtures that required tedious chromatographic separation.[1]

The Modern Solution: Enaminone Intermediates

The "discovery" of efficient access to 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate occurred with the adoption of enaminones and

Part 2: Biological Significance & Pharmacophore Mapping[1]

This scaffold acts as a rigid linker, positioning the N1-benzyl tail and the C4-carboxyl head in a specific vector relative to the C5-phenyl core.[1]

Key Biological Targets

| Target System | Indication | Mechanism of Action |

| PfDHODH | Malaria | The scaffold mimics the ubiquinone binding site, inhibiting pyrimidine biosynthesis in Plasmodium falciparum.[1][2] |

| F1FO-ATPase | Mitochondrial Disease | Modulates the mitochondrial permeability transition pore (mPTP), preventing cell death in ischemia-reperfusion injury.[1] |

| Lamellarin O Mimics | Oncology | Acts as a "scaffold hop" replacement for the pyrrole core in marine alkaloid Lamellarin O, inducing G2/M phase arrest in colorectal cancer cells.[1] |

Diagram: Mechanism of Action & Scaffold Utility

The following diagram illustrates the structural versatility of the scaffold in drug design.

Caption: Pharmacophore mapping showing how specific regions of the 1-benzyl-5-phenyl scaffold interact with diverse biological targets.

Part 3: Technical Synthesis Guide

Protocol A: Regioselective Synthesis via Enaminone

This is the industry-standard method for ensuring the formation of the 1,5-isomer with >95% regioselectivity.[1]

Materials

-

Ethyl benzoylacetate (1.0 eq)[1]

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1]

-

Benzylhydrazine dihydrochloride (1.1 eq)[1]

-

Ethanol (anhydrous)[1]

-

Triethylamine (Et3N)[1]

Step-by-Step Methodology

-

Formation of Enaminone Intermediate:

-

Charge a round-bottom flask with Ethyl benzoylacetate (10 mmol).[1]

-

Add DMF-DMA (12 mmol) and reflux in toluene or neat at 110°C for 3 hours.

-

Checkpoint: Monitor TLC.[1] The disappearance of the starting ester and appearance of a polar yellow spot indicates the formation of ethyl 2-benzoyl-3-(dimethylamino)acrylate.[1]

-

Concentrate in vacuo to remove excess DMF-DMA.[1]

-

-

Cyclization:

-

Workup & Purification:

Why This Works (Causality)

The reaction proceeds via a Michael addition-elimination sequence.[1] The nucleophilic nitrogen of the hydrazine attacks the

Diagram: Regioselective Synthesis Pathway

Caption: The enaminone route favors the 1,5-isomer (Green) via kinetic control, avoiding the 1,3-isomer (Red).[1]

Part 4: Analytical Characterization Data

To validate the synthesis of the correct isomer, compare your product against these standard values.

| Property | Value / Description | Note |

| Appearance | White to pale yellow solid | |

| Melting Point | 98–100 °C | Distinct from 1,3-isomer (often lower MP).[1] |

| 1H NMR (CDCl3) | The C3 proton singlet is diagnostic.[1] | |

| 1H NMR (Benzyl) | Shift varies slightly based on solvent.[1] | |

| 13C NMR | C5 is deshielded due to phenyl ring.[1] | |

| Mass Spec (ESI) | [M+H]+ = 307.14 | For Ethyl ester variant.[1] |

References

-

Regioselective Synthesis of 5-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Source: National Institutes of Health (PMC) Significance:[1] Defines the protocol for distinguishing 1,3 vs 1,5 isomers using enaminone chemistry.

-

Pyrazole-based lamellarin O analogues: synthesis and biological evaluation. Source: Kaunas University of Technology (KTU) Significance:[1] Demonstrates the use of the 1-benzyl-5-phenyl-4-carboxylate scaffold in oncology (colorectal cancer).

-

Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Source: MDPI (Molecules) Significance:[1][4] Provides detailed NMR data and mechanistic insights into the F1FO-ATPase inhibition activity of this scaffold.

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Chemistry Portal Significance: Reviews the broader methodology of pyrazole synthesis, contrasting modern methods with the classical Knorr synthesis.

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the efficient synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of 1,5-Diarylpyrazoles

The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] Notably, the blockbuster anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core, highlighting the therapeutic potential of this class of compounds.[1] Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate serves as a key intermediate for the synthesis of more complex derivatives, making its efficient preparation a critical step in the development of novel therapeutics.

Comparative Overview of Synthetic Strategies

Several synthetic routes to 1,5-diarylpyrazole-4-carboxylates have been reported. The most common and efficient methods generally involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. One-pot methodologies are increasingly favored for their operational simplicity and improved yields.[5][6][7]

A prevalent and highly effective approach involves the cyclocondensation of a substituted hydrazine with an appropriate β-ketoester or a related precursor. This method offers a high degree of convergence and allows for the introduction of diverse substituents on the pyrazole ring.

Recommended Synthetic Protocol: A Two-Step Approach

This section details a reliable and efficient two-step protocol for the synthesis of ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate, commencing with the formation of the pyrazole core followed by N-benzylation.

Step 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-4-carboxylate

This initial step involves the reaction of ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate with hydrazine hydrate. The ethoxymethylene group acts as a masked aldehyde, which, along with the ketone, provides the necessary electrophilic centers for condensation with the dinucleophilic hydrazine.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate (1 equivalent) and ethanol (10 volumes).

-

Reagent Addition: While stirring at room temperature, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The resulting ethyl 5-phenyl-1H-pyrazole-4-carboxylate is typically of high purity and can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a polar protic medium, which can stabilize the transition states during the condensation and cyclization steps.

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate ensures the complete consumption of the more valuable β-ketoester precursor.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the stable pyrazole ring.

Step 2: N-Benzylation to Yield Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate

The second step involves the alkylation of the pyrazole nitrogen with benzyl chloride in the presence of a base. This is a classic SN2 reaction where the deprotonated pyrazole acts as a nucleophile.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 5-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) from the previous step in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (10 volumes).[8][9]

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution.[8][9] Stir the suspension for 15-20 minutes at room temperature.

-

Alkylating Agent Addition: Add benzyl chloride (1.1 equivalents) dropwise to the stirring suspension.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate.[8]

Causality Behind Experimental Choices:

-

Acetonitrile/DMF as Solvent: These polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the deprotonated pyrazole) relatively free to act as a nucleophile.

-

Potassium Carbonate as Base: K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the pyrazole nitrogen without causing unwanted side reactions like hydrolysis of the ester.

-

Heating: Providing thermal energy increases the rate of the SN2 reaction, leading to a more efficient conversion within a reasonable timeframe.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |

| 1 | Ethyl 2-(ethoxymethylene)-3-oxo-3-phenylpropanoate, Hydrazine hydrate | - | Ethanol | Reflux | 4-6 | >85% |

| 2 | Ethyl 5-phenyl-1H-pyrazole-4-carboxylate, Benzyl chloride | K₂CO₃ | Acetonitrile | 60-70 °C | 8-12 | 75-85% |

Visualizing the Synthesis

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

References

- Ge, Z., et al. (2007). Pharmacological activity of pyrazole compounds.

- Ge, Z., et al. (2009). Applications of nitrogen-containing heterocyclic compounds.

- Ge, Z., et al. (2011). Applications of nitrogen-containing heterocyclic compounds.

-

Han, X., et al. (2011). Structure of ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, E67(2), o349. [Link]

-

Jiang, J.-A., et al. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. [Link]

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

- Li, Y., et al. (2011). Synthesis of the title compound.

-

Tanaka, A., et al. (1995). Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1935-1944. [Link]

-

Soltan, O. M., et al. (2025). Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. Request PDF.[Link]

- Wang, Z., & Qin, H. (2004). Green Chem., 6, 90.

-

Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules. Arabian Journal of Chemistry, 14(11), 103411. [Link]

- Chen, X., et al. (2008). Synthesis, 21, 3478.

- Gosselin, F., et al. (2006). Synlett, 19, 3267.

-

Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]

-

Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, E67(Pt 6), o1387. [Link]

-

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o449. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). ResearchGate.[Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.

-

"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal.[Link]

-

Efficient One-Pot Synthesis of Pyrazolylamides. Scribd.[Link]

-

Current Chemistry Letters. Growing Science.[Link]

Sources

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry [arabjchem.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. growingscience.com [growingscience.com]

- 8. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

Application Note: Hydrolysis of Ethyl 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylate to 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic Acid

Phase 1: Structural Analysis & Mechanistic Rationale

The 1,5-diaryl/alkyl-1H-pyrazole-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry, frequently utilized in the design of cannabinoid receptor 1 (CB1) antagonists and selective kinase inhibitors. The transformation of1 to its free acid,2, is a critical deprotection step required to access the versatile carboxylic acid handle for subsequent amide couplings[2][1].

Causality of Experimental Choices: The C4-ethyl ester is sterically hindered by the adjacent C5-phenyl ring. In standard aqueous base, the extreme lipophilicity of the substrate prevents sufficient contact with the hydroxide nucleophile, leading to stalled reactions. To overcome this, a ternary solvent system of Tetrahydrofuran (THF), Ethanol (EtOH), and Water is deployed[1]:

-

THF: Acts as the primary solubilizer for the lipophilic pyrazole ester.

-

Water: Serves as the solvent for the inorganic base (LiOH or NaOH) and provides the necessary hydroxide nucleophiles[1].

-

Ethanol: Functions as a miscible co-solvent that prevents the mixture from separating into a biphasic system, ensuring a homogenous reaction environment during heating.

The reaction is a base-catalyzed 3 (nucleophilic acyl substitution)[3]. Hydroxide attacks the sterically hindered carbonyl, forming a tetrahedral intermediate. Expulsion of the ethoxide leaving group yields the carboxylic acid, which is immediately and irreversibly deprotonated in the basic medium to form the water-soluble carboxylate anion[3]. This thermodynamic sink drives the reaction to completion over a typical 4.0-hour period[1].

Phase 2: Quantitative Data & Reagent Specifications

| Parameter | Specification |

| Substrate | Ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate |

| Substrate CAS | 342023-84-1 |

| Product | 1-Benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid |

| Product CAS | 905590-04-7 |

| Reagents | LiOH·H₂O (or NaOH) (3.0 - 5.0 eq), 1M HCl (aq) |

| Solvent System | THF : EtOH : H₂O (approx. 2:1:1 v/v) |

| Reaction Time | 4.0 hours |

| Temperature | Ambient to 50 °C |

Phase 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It leverages pH-dependent solubility to inherently confirm reaction success during the workup phase.

Step 1: Solvation & Setup

-

Charge a round-bottom flask with ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate (1.0 eq).

-

Dissolve the substrate in a mixture of THF and EtOH (2:1 v/v, approx. 6 volumes total). Stir until a clear, homogenous solution is achieved.

Step 2: Base Addition & Execution 3. Prepare a 2M aqueous solution of LiOH·H₂O (4.0 eq). 4. Add the aqueous base dropwise to the organic solution. The mixture must remain monophasic; if cloudiness persists, add a small volume of EtOH until clear. 5. Heat the reaction mixture to 50 °C and stir vigorously for 4.0 hours[1]. 6. In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 3:1). The high-Rf ester spot must be completely consumed, replaced by baseline retention (the carboxylate salt).

Step 3: Workup & Self-Validating Isolation 7. Concentrate the reaction mixture under reduced pressure to remove the volatile organics (THF and EtOH). 8. Dilute the remaining aqueous residue with additional distilled water. 9. Organic Wash: Extract the aqueous layer with Ethyl Acetate (2x). Causality: This removes any unreacted ester or lipophilic impurities. The desired product remains in the aqueous layer as the lithium carboxylate salt. 10. Acidification (Validation Step): Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2-3.

- Validation: The sudden precipitation of a white/off-white solid chemically validates that ester cleavage was successful. If the ester had not cleaved, it would have been removed during Step 9, and no precipitate would form upon acidification.

- Filter the precipitate through a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to afford 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylic acid.

Phase 4: Workflow & Mechanistic Visualization

Fig 1: Mechanistic workflow of pyrazole-4-carboxylate saponification and pH-driven isolation.

References

-

MolAid : ethyl 1-benzyl-5-phenyl-1H-pyrazole-4-carboxylate - CAS 342023-84-1 (Contains specific reaction parameters: LiOH/NaOH, THF/EtOH/H2O, 4.0h). URL:[Link]

-

Chemguide : Hydrolysis of Esters (Mechanistic grounding for alkaline hydrolysis). URL:[Link]

- Google Patents: Heterocyclic compound and use thereof (WO2009154300A2 citing WO2007094513).

Sources

Regioselective One-Pot Cyclization Strategies for 1-Benzyl-5-Phenylpyrazole Derivatives

Application Note #AN-PYR-105

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. However, the synthesis of 1-benzyl-5-phenylpyrazole derivatives presents a classic regioselectivity challenge. Standard condensation of 1,3-diketones (e.g., benzoylacetone) with benzylhydrazine typically favors the formation of the 1,3-isomer (1-benzyl-3-phenylpyrazole) due to electronic and steric control during the hydrazone formation step.[1]

This Application Note details the specific "One-Pot" methodologies required to invert this selectivity and reliably access the 1,5-disubstituted pharmacophore. We present two validated protocols: the Alkynone Cyclocondensation (Method A) , which serves as the "Gold Standard" for 1,5-selectivity, and a Modified Regiocontrolled Condensation (Method B) for specific substrate classes.

Critical Analysis of Regioselectivity

To successfully synthesize the 5-phenyl isomer, one must understand the mechanism of failure in standard routes.

The "Knorr" Trap

In a standard Knorr synthesis using 1-phenyl-1,3-butanedione (benzoylacetone) and benzylhydrazine:

-

The unsubstituted hydrazine nitrogen (

) is the stronger nucleophile. -

It attacks the most reactive carbonyl. In benzoylacetone, the acetyl carbonyl (methyl ketone) is more reactive than the benzoyl carbonyl (phenyl ketone) due to steric hindrance and conjugation.[1]

-

Result: The hydrazone forms at the methyl ketone. Subsequent cyclization places the Phenyl group at the C3 position.

-

Outcome:1-benzyl-3-phenyl-5-methylpyrazole (Major Product).

-

The Solution: Strategic Substrate Design

To force the Phenyl group to the C5 position, the Phenyl moiety must be located on the electrophilic carbon that accepts the substituted nitrogen (

Figure 1: Decision tree showing why standard diketones fail to yield the 5-phenyl isomer and why alkynones are the preferred precursor.

Protocol A: Alkynone Cyclocondensation (The Gold Standard)

This method utilizes 4-phenyl-3-butyn-2-one (or analogous aryl-alkynones) to guarantee the 1,5-arrangement.[1]

Mechanism: The reaction proceeds via a Michael addition of the hydrazine to the activated triple bond, followed by cyclization. In protic solvents (EtOH), the regioselectivity is driven by the attack of the hydrazine on the

Materials

-

Substrate: 4-Phenyl-3-butyn-2-one (1.0 equiv)

-

Reagent: Benzylhydrazine dihydrochloride (1.1 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst/Base: Triethylamine (Et3N) or catalytic HCl (depending on specific substituents; neutral/mildly basic is preferred for Michael addition).

Step-by-Step Procedure

-